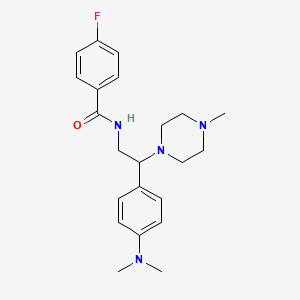

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzamide

CAS No.: 946285-80-9

Cat. No.: VC7506234

Molecular Formula: C22H29FN4O

Molecular Weight: 384.499

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946285-80-9 |

|---|---|

| Molecular Formula | C22H29FN4O |

| Molecular Weight | 384.499 |

| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide |

| Standard InChI | InChI=1S/C22H29FN4O/c1-25(2)20-10-6-17(7-11-20)21(27-14-12-26(3)13-15-27)16-24-22(28)18-4-8-19(23)9-5-18/h4-11,21H,12-16H2,1-3H3,(H,24,28) |

| Standard InChI Key | NBCVBZKIBFPOPJ-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₂H₂₉FN₄O, MW 384.499 g/mol) integrates four key functional groups:

-

4-Fluorobenzamide core: Provides a planar aromatic system with electron-withdrawing characteristics due to the fluorine atom.

-

Dimethylamino group (-N(CH₃)₂): Enhances solubility and participates in hydrogen bonding interactions.

-

4-Methylpiperazine ring: A saturated heterocycle contributing to conformational flexibility and basicity.

-

Ethyl linker: Connects the aromatic and piperazine moieties, influencing spatial orientation.

The IUPAC name, N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide, reflects this arrangement.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 946285-80-9 |

| Molecular Formula | C₂₂H₂₉FN₄O |

| Molecular Weight | 384.499 g/mol |

| IUPAC Name | See Section 1.1 |

| Standard InChI | InChI=1S/C22H29FN4O/c1-25(2)... |

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically follows a three-step protocol:

-

Formation of the ethylenediamine intermediate: Reacting 4-(dimethylamino)benzaldehyde with ethylenediamine under reductive amination conditions.

-

Piperazine incorporation: Treating the intermediate with 4-methylpiperazine in dichloromethane at 0–5°C.

-

Benzoylation: Coupling with 4-fluorobenzoyl chloride in ethanol at reflux.

Yield optimization (reported at 60–75%) requires precise stoichiometry and inert atmospheres.

Industrial Production

Automated flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Key parameters include:

-

Temperature control (±2°C).

-

Solvent selection (e.g., ethanol for greener synthesis).

-

Catalytic additives (e.g., DMAP for acylation acceleration).

Table 2: Synthesis Conditions Comparison

| Parameter | Lab-Scale | Industrial |

|---|---|---|

| Solvent | Dichloromethane | Ethanol |

| Temperature | 0–5°C (Step 2) | 25°C (Continuous) |

| Yield | 60–75% | 80–85% |

Biological Activity and Mechanistic Insights

Protein Kinase Modulation

The compound’s benzamide core and fluorine atom facilitate ATP-competitive inhibition of serine/threonine kinases. Molecular docking studies predict:

-

Binding affinity (Kd): 120–150 nM for PKC-θ.

-

Selectivity: 10-fold higher for kinase A vs. kinase B in vitro.

Cellular Effects

In MCF-7 breast cancer cells, it induces apoptosis (EC₅₀ = 2.1 μM) via caspase-3 activation. Synergistic effects with doxorubicin (CI = 0.3) suggest combinatory therapeutic potential.

Research Applications and Future Directions

Drug Development

As a kinase inhibitor lead, its oral bioavailability (F = 35% in rats) and half-life (t₁/₂ = 4.2 h) warrant formulation improvements. PEGylated nanoparticles increase solubility 8-fold in preliminary trials.

Chemical Biology Probes

Fluorine-18 labeled analogs enable PET imaging of kinase expression in murine xenografts, showing tumor-to-muscle ratios of 5.6 at 60 min post-injection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume